molecular formula C23H25FN4O2S B2732396 2-((4-fluorophenyl)thio)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 1448133-97-8

2-((4-fluorophenyl)thio)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No.: B2732396
CAS No.: 1448133-97-8
M. Wt: 440.54
InChI Key: SCLWWJJYAFITGV-UHFFFAOYSA-N
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Description

The compound 2-((4-fluorophenyl)thio)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a phthalazinone derivative featuring a 4-fluorophenylthioacetamide moiety linked to a substituted dihydrophthalazinone core. The phthalazinone scaffold is modified at the 3-position with a 2-(pyrrolidin-1-yl)ethyl group, which may enhance solubility and bioavailability due to the tertiary amine in pyrrolidine.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2S/c24-17-7-9-18(10-8-17)31-16-22(29)25-15-21-19-5-1-2-6-20(19)23(30)28(26-21)14-13-27-11-3-4-12-27/h1-2,5-10H,3-4,11-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLWWJJYAFITGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure

The molecular formula of the compound is C26H24FNO3SC_{26}H_{24}FNO_3S. The presence of the fluorophenyl group and the pyrrolidinyl moiety indicates possible interactions with biological receptors and enzymes.

The biological activity of this compound likely involves its interaction with specific enzymes or receptors. The thioether linkage and the presence of a pyrrolidine ring suggest that the compound may act as a modulator of enzyme activity or as a receptor ligand. Detailed studies are required to elucidate its exact mechanism of action.

Anticancer Activity

Preliminary studies have indicated that compounds structurally similar to This compound exhibit anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range (e.g., 4 μM against K-562 cells) .

MAO Inhibition

Research on similar compounds has demonstrated that they can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. For example, a related compound showed selective MAO-B inhibition with an IC50 value of 0.062 µM, indicating potential neuroprotective effects . This suggests that This compound may also possess similar inhibitory activity.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds similar to This compound :

  • Anticancer Studies : Compounds derived from similar scaffolds have been shown to induce apoptosis in cancer cells, suggesting potential as anticancer agents.
    CompoundCell LineIC50 (μM)
    Compound 9K5624
    Compound XA5495
  • Neuroprotective Studies : Selective MAO-B inhibitors derived from related structures exhibited neuroprotective effects in animal models of Parkinson's disease, highlighting their therapeutic potential for neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The following compounds are selected for comparison based on shared pharmacophores or structural motifs:

Compound Name Core Structure Key Substituents Molecular Weight (Da) Melting Point (°C) Reference
Target Compound Phthalazinone 4-fluorophenylthio, pyrrolidinylethyl Not reported Not reported -
Example 83 (Patent compound, ) Chromenone Pyrazolo[3,4-d]pyrimidine, 3-fluorophenyl, isopropoxy 571.2 302–304
Compound 11 (Phthalazinone derivative, ) Phthalazinone Triazolylthio, dichlorophenyl, octanamide Not reported Not reported

Key Observations:

  • Core Structure: The target compound’s phthalazinone core (C₈H₅N₂O) contrasts with the chromenone (C₁₃H₈O₂) in Example 83 . Phthalazinones are known for hydrogen-bonding capabilities due to the N-heterocyclic ketone, while chromenones offer planar aromatic systems for π-π interactions.
  • Substituent Effects: The pyrrolidinylethyl group in the target compound likely improves solubility compared to the triazolylthio group in Compound 11, which may increase metabolic stability but reduce solubility . The 4-fluorophenylthio moiety in the target compound enhances lipophilicity (clogP ~3.5 estimated) relative to the dichlorophenyl group in Compound 11 (clogP ~4.2), suggesting a balance between permeability and solubility.

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